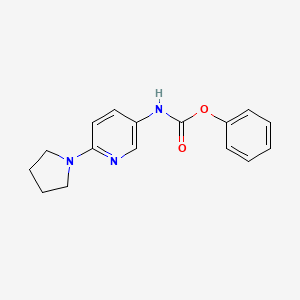![molecular formula C14H18ClN5O4 B13854029 [2-[Acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate](/img/structure/B13854029.png)
[2-[Acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 is a synthetic compound that serves as a key intermediate in the preparation of antiviral drugs such as famciclovir and penciclovir . These drugs are primarily used to treat viral infections like herpes zoster and genital herpes by inhibiting viral DNA replication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 involves multiple steps. One common method starts with 1,3-dichloro-2-propanol, which is reacted with potassium acetate and ammonium chloride in dimethylformamide (DMF) at 110°C for 10 hours . The resulting product is then purified and further reacted with triethylamine hydrobromide at 70-80°C to yield 1,3-diacetoxy-2-bromopropane . This intermediate is then coupled with 2-amino-6-chloropurine to form the final compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium azide in DMF at 60°C.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving viral DNA replication and inhibition.
Medicine: Integral in the development of antiviral drugs like famciclovir and penciclovir.
Industry: Utilized in the large-scale production of antiviral medications.
Wirkmechanismus
The compound exerts its effects by inhibiting viral DNA replication. It targets viral DNA polymerase, an enzyme crucial for the replication of viral DNA. By binding to this enzyme, the compound prevents the elongation of the viral DNA chain, thereby inhibiting viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Famciclovir: A prodrug of penciclovir, used to treat herpes zoster and genital herpes.
Penciclovir: An antiviral agent used topically for the treatment of herpes labialis.
Acyclovir: Another antiviral drug used to treat herpes simplex and varicella-zoster viruses.
Uniqueness
9-(4-Acetoxy-3-acetoxymethylbutyl)-2-amino-6-chloropurine-d4 is unique due to its specific structure, which allows it to serve as a key intermediate in the synthesis of famciclovir and penciclovir. Its ability to inhibit viral DNA replication makes it a valuable compound in antiviral drug development .
Eigenschaften
Molekularformel |
C14H18ClN5O4 |
|---|---|
Molekulargewicht |
359.80 g/mol |
IUPAC-Name |
[2-[acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate |
InChI |
InChI=1S/C14H18ClN5O4/c1-8(21)23-5-10(6-24-9(2)22)3-4-20-7-17-11-12(15)18-14(16)19-13(11)20/h7,10H,3-6H2,1-2H3,(H2,16,18,19)/i3D,4D,5D,6D |
InChI-Schlüssel |
KXPSHSVVYGZKAV-LNFUJOGGSA-N |
Isomerische SMILES |
[2H]C(C([2H])N1C=NC2=C1N=C(N=C2Cl)N)C(C([2H])OC(=O)C)C([2H])OC(=O)C |
Kanonische SMILES |
CC(=O)OCC(CCN1C=NC2=C1N=C(N=C2Cl)N)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


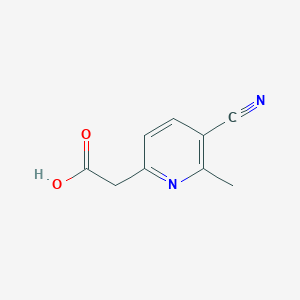

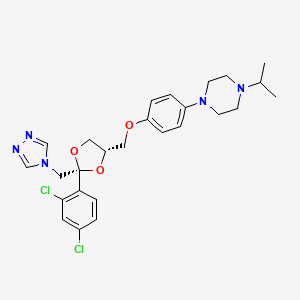
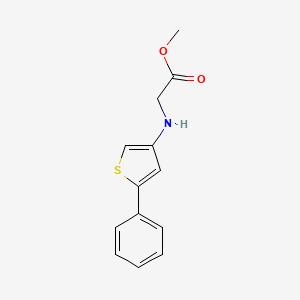

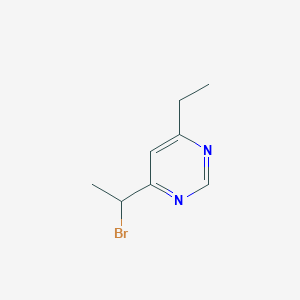
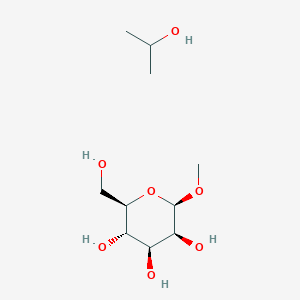
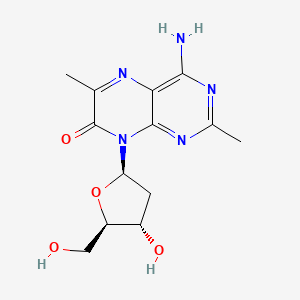

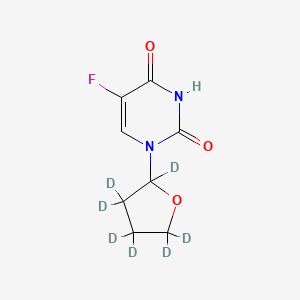
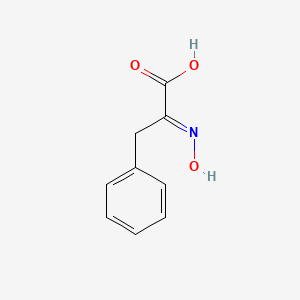
![1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13854038.png)
![5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B13854043.png)
